![molecular formula C26H24ClN3O3S2 B2834715 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-7-ethoxybenzofuran-2-carboxamide hydrochloride CAS No. 1329644-60-1](/img/structure/B2834715.png)
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-7-ethoxybenzofuran-2-carboxamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-7-ethoxybenzofuran-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C26H24ClN3O3S2 and its molecular weight is 526.07. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Potential Applications
Synthesis and Antimicrobial Activity : Research has explored the synthesis of pyridine derivatives, including those with benzothiazole and tetrahydrothienopyridin components, showing variable and modest antimicrobial activity against bacteria and fungi. This demonstrates the potential of similar compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Heterocyclic Compounds Synthesis : Novel pyrido and thieno derivatives have been synthesized, showcasing the versatility of such structures in generating new chemical entities. These compounds serve as synthons for developing various fused polyheterocyclic systems, indicating their utility in medicinal chemistry and drug discovery (Bakhite, Al‐Sehemi, & Yamada, 2005).
Anti-Inflammatory and Analgesic Agents : Novel benzodifuranyl derivatives, including tetrahydropyrimidinyl and thiazolopyrimidines, have been synthesized from visnaginone and khellinone. These compounds exhibited significant COX-2 inhibition, analgesic, and anti-inflammatory activities, highlighting the therapeutic potential of structurally similar compounds in treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antituberculosis Activity : Thiazole-aminopiperidine hybrid analogues have been designed and synthesized, targeting Mycobacterium tuberculosis GyrB inhibitors. These compounds showed promising in vitro activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, offering insights into the development of new antituberculosis agents (Jeankumar et al., 2013).
Mécanisme D'action
Target of Action
Compounds with a similar benzothiazole structure have been reported to inhibit topoisomerase i , a crucial enzyme involved in DNA replication and transcription. They have also been associated with antimicrobial activity .
Mode of Action
This interaction disrupts the normal function of the enzyme, leading to DNA damage and cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
The admet (absorption, distribution, metabolism, excretion, toxicity) profile of similar benzothiazole derivatives has been reported to be favorable .
Result of Action
The result of the compound’s action, based on similar benzothiazole derivatives, is the induction of cell apoptosis, particularly in cancer cells . This is achieved through the disruption of DNA replication and transcription, leading to cell cycle arrest and the activation of apoptotic pathways .
Propriétés
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-7-ethoxy-1-benzofuran-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3S2.ClH/c1-3-31-18-9-6-7-15-13-19(32-23(15)18)24(30)28-26-22(16-11-12-29(2)14-21(16)34-26)25-27-17-8-4-5-10-20(17)33-25;/h4-10,13H,3,11-12,14H2,1-2H3,(H,28,30);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJXQGYUUUOMAFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C)C5=NC6=CC=CC=C6S5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
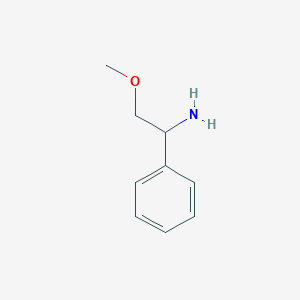
![5-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxybenzenesulfonamide](/img/structure/B2834633.png)
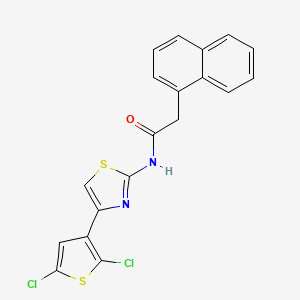
![3-[(4-chlorophenyl)methyl]-8-(2-phenoxyacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2834639.png)
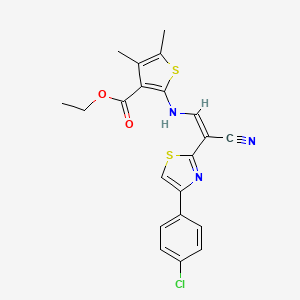
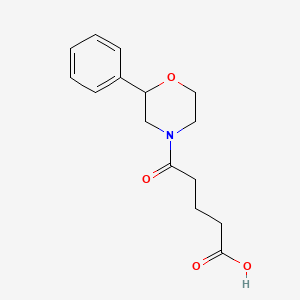
![Methyl 3-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2834644.png)
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B2834645.png)
![1-methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1H-pyrazole trihydrochloride](/img/structure/B2834647.png)
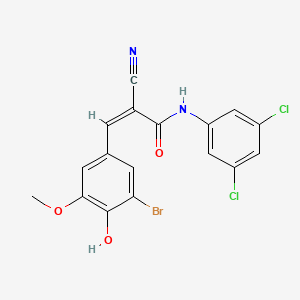
![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)isobutyramide](/img/structure/B2834650.png)
![5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrazine-2-carboxamide](/img/structure/B2834651.png)
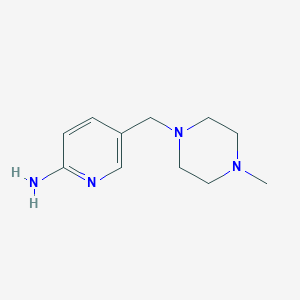
![N-(3-morpholin-4-ylpropyl)-2-[(4-phenyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2834655.png)
